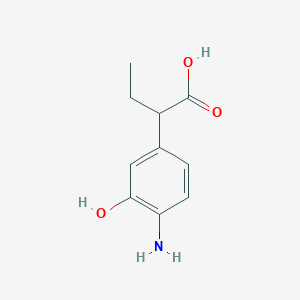
3-Hydroxy-4-aminophenylbutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-aminophenylbutyric acid is a useful research compound. Molecular weight is 195.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
3-Hydroxy-4-aminophenylbutyric acid has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. For instance, studies have shown that it can modulate neurotransmitter systems, particularly the GABAergic system, which is crucial for maintaining neuronal stability and preventing excitotoxicity .
Potential in Pain Management
The compound has been investigated for its analgesic properties. Its ability to influence pain pathways makes it a candidate for developing new pain relief medications .
Neuropharmacology
This compound interacts with various neurotransmitter receptors, which can lead to significant pharmacological effects.
GABA Receptor Modulation
The compound's structural similarity to gamma-aminobutyric acid (GABA) allows it to interact with GABA receptors, enhancing inhibitory neurotransmission. This interaction can be beneficial in conditions characterized by excessive neuronal firing, such as epilepsy and anxiety disorders .
Cognitive Enhancement
Studies suggest that the compound may enhance cognitive functions through its action on nicotinic acetylcholine receptors. This effect could potentially aid in treating cognitive deficits associated with neurodegenerative diseases .
Biochemical Applications
The biochemical versatility of this compound extends to its applications in various laboratory settings.
Buffering Agent
Due to its acidic and basic functional groups, this compound can act as a buffering agent in biochemical assays, helping maintain pH stability during reactions.
Synthesis of Derivatives
It serves as a precursor for synthesizing other biologically active compounds. Researchers utilize it to create derivatives that may possess enhanced therapeutic profiles or novel biological activities .
Case Studies
Propriétés
Poids moléculaire |
195.22 |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















